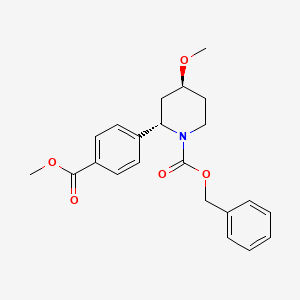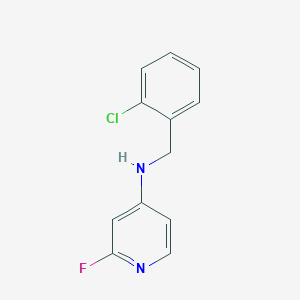
N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine is a chemical compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a fluorine atom at the 2-position and an amine group at the 4-position, along with a 2-chlorobenzyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and 2-chlorobenzylamine as the primary starting materials.
Nucleophilic Substitution: The 2-chlorobenzylamine undergoes nucleophilic substitution with 2-fluoropyridine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chlorobenzyl)-2-aminopyridine: Similar structure but lacks the fluorine atom.
N-(2-Chlorobenzyl)-4-fluoropyridin-2-amine: Similar structure but with different substitution positions.
N-(2-Chlorobenzyl)-2-fluoropyridin-3-amine: Similar structure but with the amine group at a different position.
Uniqueness
N-(2-Chlorobenzyl)-2-fluoropyridin-4-amine is unique due to the specific positioning of the fluorine and amine groups on the pyridine ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C12H10ClFN2 |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H10ClFN2/c13-11-4-2-1-3-9(11)8-16-10-5-6-15-12(14)7-10/h1-7H,8H2,(H,15,16) |
InChI Key |
LRLPMEXORBFOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=NC=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13331807.png)
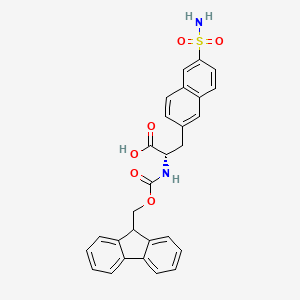
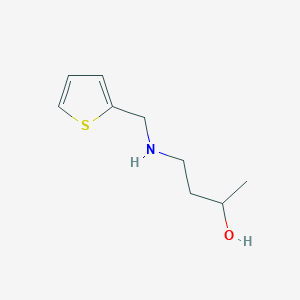
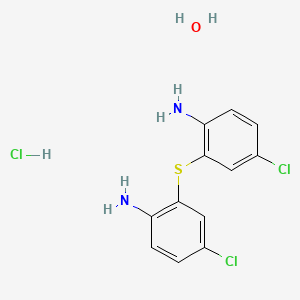
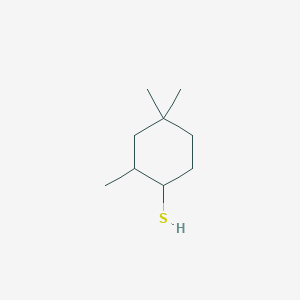
![6-Chloro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13331845.png)
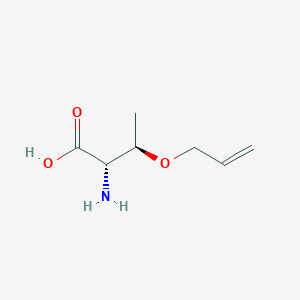
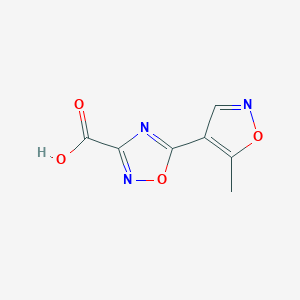
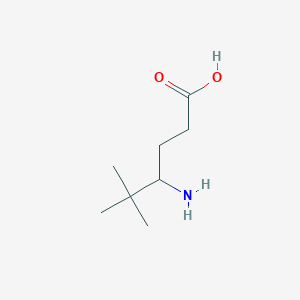
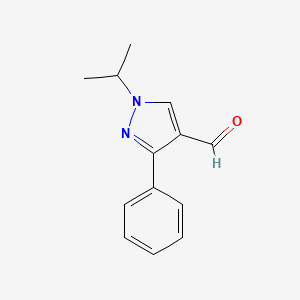
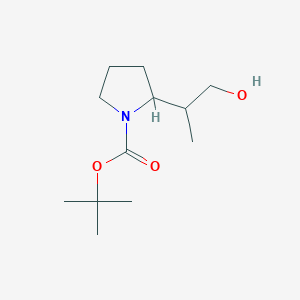
![Rel-(3aR,5r,6aS)-5-methoxyoctahydrocyclopenta[c]pyrrole](/img/structure/B13331884.png)
![1-[(5-Methylthiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13331889.png)
